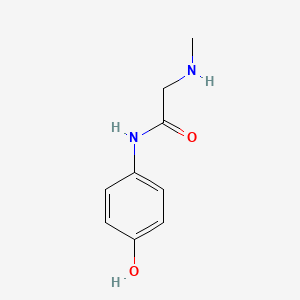

N-(4-hydroxyphenyl)-2-(methylamino)acetamide

Description

N-(4-Hydroxyphenyl)-2-(methylamino)acetamide is a substituted acetamide derivative characterized by a 4-hydroxyphenyl group linked to an acetamide backbone, with a methylamino substituent at the α-carbon position. This structure combines aromatic hydroxylation and alkylamino functional groups, which are common in bioactive molecules. The methylamino group in the target compound may enhance its solubility or receptor-binding affinity compared to simpler acetamides, though this requires empirical validation.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10-6-9(13)11-7-2-4-8(12)5-3-7/h2-5,10,12H,6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHFXMQJARQDAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(methylamino)acetamide typically involves the reaction of 4-hydroxyacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-2-(methylamino)acetamide involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency. The industrial methods focus on maximizing yield while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as diperiodatocuprate(III) in an alkaline medium.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride under controlled conditions to convert the compound into its reduced form.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(4-hydroxyphenyl)-2-(methylamino)acetamide can lead to the formation of various oxidized derivatives, which are identified using techniques like IR, NMR, and GC-MS .

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Bioactivity: Bromo or iodo substituents (e.g., 3,5-dibromo or 4-iodo) enhance radiosensitizing effects, as seen in compounds like 19i and 19j . The methylamino group in the target compound may mimic the effects of N-methylation (as in N-methylacetamide derivatives) to improve lipophilicity or receptor interactions . Cyanophenyl or diethylaminophenyl groups (e.g., 19q and 19r) increase metabolic stability, suggesting that electron-withdrawing or bulky substituents modulate degradation pathways .

- Pharmacological Activities: Paracetamol (N-(4-hydroxyphenyl)acetamide) is a benchmark analgesic, but its lack of a methylamino group limits its interaction with aminergic receptors . Cytotoxic acetamides (e.g., N-(4-hydroxyphenethyl)acetamide) demonstrate moderate activity against cancer cells, highlighting the role of extended alkyl chains in cytotoxicity .

Molecular Weight and Solubility:

- The molecular weight of N-(4-hydroxyphenyl)-2-(methylamino)acetamide is estimated at ~210 g/mol, comparable to paracetamol (151 g/mol) but higher due to the methylamino group.

- Polar substituents (e.g., hydroxyl, amino) enhance aqueous solubility, whereas halogenated analogs (e.g., 19i, 19j) exhibit lower solubility due to increased hydrophobicity .

Biological Activity

N-(4-hydroxyphenyl)-2-(methylamino)acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

N-(4-hydroxyphenyl)-2-(methylamino)acetamide has the molecular formula and a molecular weight of approximately 216.67 g/mol. The compound features a hydroxyl group on the phenyl ring, a methylamino group, and an acetamide structure, which contribute to its unique properties and biological activities.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Hydroxyl group on phenyl; amide functionality | Lacks methylamino group |

| 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | Hydroxyl group; ethyl chain | Different side chain affects solubility |

| N-{3-[(dimethylamino)methyl]-4-hydroxyphenyl}acetamide | Dimethylamino instead of methylamino | Increased basicity may alter pharmacological effects |

The biological activity of N-(4-hydroxyphenyl)-2-(methylamino)acetamide is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can modulate enzyme activity and receptor interactions, while the amino group enhances binding affinity through hydrogen bonding. The acetamide moiety participates in biochemical reactions that contribute to the compound's overall efficacy.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : It has shown potential as an antioxidant, which may help mitigate oxidative stress in biological systems.

- Analgesic Properties : Similar compounds have been investigated for their analgesic effects without significant hepatotoxicity, making them safer alternatives to traditional analgesics like acetaminophen .

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, contributing to pain relief and reduced inflammation .

Case Studies

- Analgesic Activity : A study comparing various analgesics found that N-(4-hydroxyphenyl)-2-(methylamino)acetamide analogs maintained analgesic profiles similar to acetaminophen while exhibiting reduced hepatotoxicity in animal models. Mice treated with these analogs showed significantly lower levels of liver enzymes indicative of liver damage compared to those treated with acetaminophen .

- Antioxidant Studies : In vitro assays demonstrated that N-(4-hydroxyphenyl)-2-(methylamino)acetamide exhibited strong antioxidant activity, effectively scavenging free radicals and reducing oxidative damage in cultured cells.

- Toxicology Assessments : Toxicology studies highlighted the safety profile of this compound, showing no significant adverse effects at therapeutic doses. Histological examinations revealed preserved liver architecture in treated mice compared to those receiving higher doses of acetaminophen, which resulted in significant liver damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.